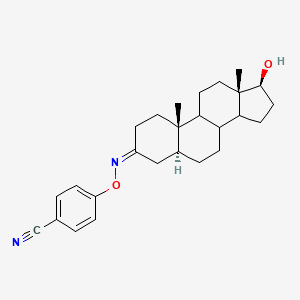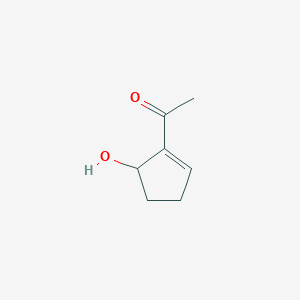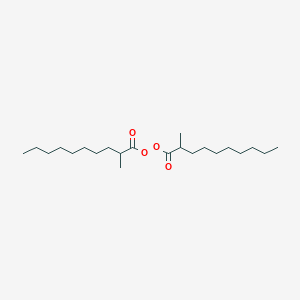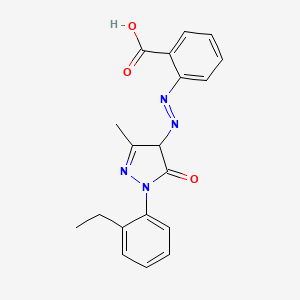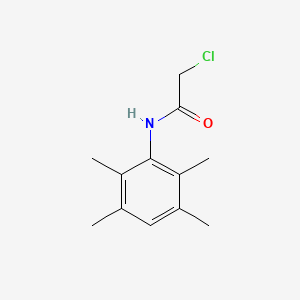
(E)-1-(4-Chloro-3-nitrophenyl)-N-phenylmethanimine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-chloro-3-nitrobenzylidene)aniline is an organic compound characterized by the presence of a benzylidene group attached to an aniline moiety. This compound is notable for its applications in various fields of scientific research, including chemistry, biology, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chloro-3-nitrobenzylidene)aniline typically involves the condensation reaction between 4-chloro-3-nitrobenzaldehyde and aniline. The reaction is usually carried out in the presence of a suitable catalyst, such as acetic acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
While specific industrial production methods for N-(4-chloro-3-nitrobenzylidene)aniline are not well-documented, the general approach involves large-scale condensation reactions using automated reactors to ensure consistent product quality and yield. The use of continuous flow reactors may also be employed to enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-chloro-3-nitrobenzylidene)aniline undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions, leading to the formation of corresponding oxides or other oxidized derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Major Products Formed
Reduction: Formation of N-(4-chloro-3-aminobenzylidene)aniline.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Oxidation: Formation of oxidized derivatives such as nitroso or nitro compounds.
Applications De Recherche Scientifique
N-(4-chloro-3-nitrobenzylidene)aniline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of N-(4-chloro-3-nitrobenzylidene)aniline is largely dependent on its chemical structure. The nitro group can undergo reduction to form reactive intermediates that interact with biological targets. The chloro group can participate in substitution reactions, leading to the formation of bioactive compounds. The benzylidene moiety can also interact with various molecular targets, influencing the compound’s overall biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(4-chloro-3-nitrobenzylidene)-3-(trifluoromethyl)aniline
- 4-chloro-N-(3-nitrobenzylidene)aniline
- (E)-4-chloro-N-(4-nitrobenzylidene)aniline
Uniqueness
N-(4-chloro-3-nitrobenzylidene)aniline is unique due to the specific arrangement of its functional groups, which imparts distinct chemical reactivity and biological activity. The presence of both chloro and nitro groups allows for a wide range of chemical modifications, making it a versatile compound in synthetic chemistry and drug development.
Propriétés
Numéro CAS |
66398-99-0 |
|---|---|
Formule moléculaire |
C13H9ClN2O2 |
Poids moléculaire |
260.67 g/mol |
Nom IUPAC |
1-(4-chloro-3-nitrophenyl)-N-phenylmethanimine |
InChI |
InChI=1S/C13H9ClN2O2/c14-12-7-6-10(8-13(12)16(17)18)9-15-11-4-2-1-3-5-11/h1-9H |
Clé InChI |
UZRNGXCNFJBATO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)N=CC2=CC(=C(C=C2)Cl)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


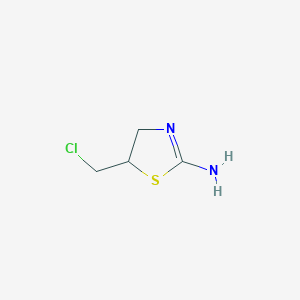
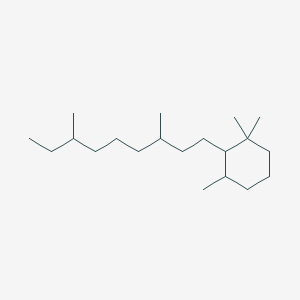
![2-{2-[2-(Diethylamino)ethoxy]-2-oxoethyl}oct-3-enoate](/img/structure/B14481115.png)

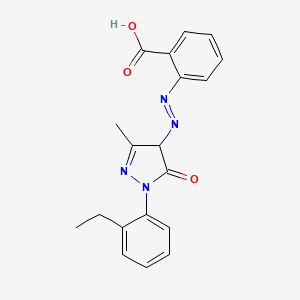
![2-[(4-Hydroxyphenyl)methylidene]-3-oxobutanoic acid](/img/structure/B14481129.png)
